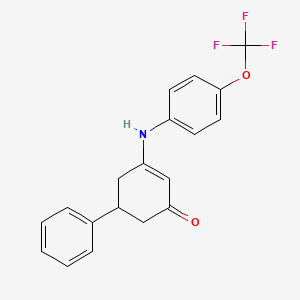

5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

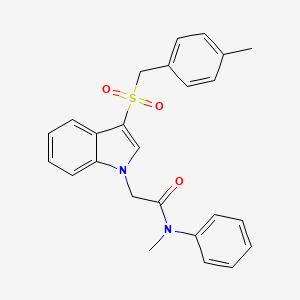

“5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one” is a chemical compound with the molecular formula C13H12F3NO . It has a molecular weight of 255.23 g/mol . The IUPAC name for this compound is 3-[4-(trifluoromethyl)anilino]cyclohex-2-en-1-one .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-(het)arylimino-3-(trifluoromethyl)-5-phenylpyrazoles was synthesized by condensation of the 4-aminopyrazoles with various aldehydes .Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexenone ring substituted with a phenyl group and a 4-(trifluoromethoxy)phenylamino group . The exact mass and monoisotopic mass of the compound are both 255.08709849 g/mol .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 29.1 Ų and a complexity of 341 . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound is also characterized by two rotatable bonds .Scientific Research Applications

Electrochromic Devices

This compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These polymers have shown promising results as anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these substances . This results in the display of various colors from reduced to oxidized states .

Organic Synthesis

The compound can be used in organic synthesis, particularly in the creation of a series of 4-(het)arylimino-3-(trifluoromethyl)-5-phenylpyrazoles . This process involves the alkylation of 4-aminopyrazoles with methylating agents and butyl bromide .

Chemical Properties

The compound “5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one” has specific chemical properties that can be studied and utilized in various applications . These properties include its structure, melting point, boiling point, density, molecular formula, and molecular weight .

Mechanism of Action

Although the specific mechanism of action for this compound is not provided, related compounds have been found to inhibit cell growth and migration by repressing the expression and nuclear translocation of β-catenin, enhancing Axin expression, inhibiting the phosphorylation of LRP5/6 and GSK3β, as well as downregulating the Wnt downstream targeted proteins .

Future Directions

properties

IUPAC Name |

5-phenyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO2/c20-19(21,22)25-18-8-6-15(7-9-18)23-16-10-14(11-17(24)12-16)13-4-2-1-3-5-13/h1-9,12,14,23H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQXYKYKLYOKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

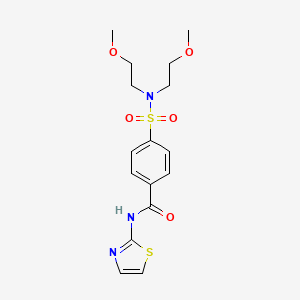

![1-(4-chlorobenzyl)-3'-(3-ethylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 1',1'-dioxide](/img/structure/B2354614.png)

![3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2354617.png)

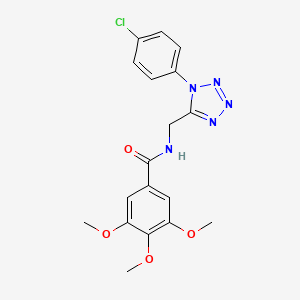

![Methyl {[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2354618.png)

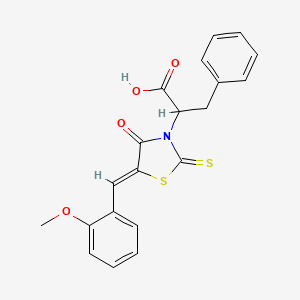

![2-(4-Butoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2354621.png)

![5-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354624.png)

![2-[[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2354629.png)

![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)